molecular formula C6H10BrNSSi B1168005 parathyroid hormone (3-34)amide CAS No. 107120-62-7

parathyroid hormone (3-34)amide

Cat. No.: B1168005
CAS No.: 107120-62-7
Attention: For research use only. Not for human or veterinary use.
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Description

parathyroid hormone (3-34)amide is a synthetic peptide analog that functions as a competitive antagonist of the parathyroid hormone (PTH) receptor (PTH1R). This compound is derived from the bovine PTH sequence and incorporates specific modifications, including norleucine residues at positions 8 and 18 and a tyrosine at position 34, resulting in the structure [Nle-8, Nle-18, Tyr-34]bPTH-(3-34)amide . Its primary research value lies in its capacity to selectively inhibit PTH-stimulated cellular responses. In vitro studies have demonstrated that it completely inhibits PTH-stimulated adenylate cyclase activity in renal systems, making it a crucial tool for probing PTH receptor function and signaling pathways without agonist activity . This antagonist has been instrumental in distinguishing between in vitro and in vivo biological properties of PTH, highlighting a key dichotomy as it fails to antagonize the hypercalcemic effects of PTH in animal models despite its potent in vitro activity . The peptide is supplied as a lyophilized powder with a molecular weight of 3915.09 Da and a documented purity of ≥95% . This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

CAS No.

107120-62-7

Molecular Formula

C6H10BrNSSi

Synonyms

parathyroid hormone (3-34)amide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Structure Receptor Affinity Activity Key Findings
PTH (1-84) Full-length hormone High Agonist Binds PTH1R, activates cAMP/PKA and PLC/PKC pathways; regulates calcium homeostasis .
PTH (1-34) Truncated (1-34) High Agonist Retains full bioactivity; FDA-approved for osteoporosis treatment .
PTH (3-34)amide Truncated (3-34) Low Antagonist Blocks PTH1R, inhibits cAMP/PKA signaling; inert in vivo .
[Nle8,18,Tyr34]PTH(1-34) Modified (1-34) High Superagonist Enhanced receptor activation; used in receptor studies .
PTHrP (1-34) Homologous to PTH High Agonist Shares PTH1R binding; involved in cancer-associated hypercalcemia .
PTHrP (7-34) Truncated (7-34) Low Antagonist Inhibits PTHrP (1-34) activity; no effect on vascular smooth muscle cells .

Mechanistic Differences

  • PTH (1-34) vs. PTH (3-34)amide :

    • PTH (1-34) activates PTH1R via N-terminal residues (1–2), triggering cAMP/PKA and PLC/PKC pathways, promoting osteoblast activity and calcium uptake .
    • PTH (3-34)amide lacks residues 1–2, preventing receptor activation. It acts as a competitive antagonist, suppressing cAMP production and downstream effects (e.g., osteoclast inhibition) .
  • PTH vs. PTHrP Analogs :

    • PTHrP (1-34) mimics PTH (1-34) in binding PTH1R but has distinct roles in development and cancer .
    • Both PTH (3-34)amide and PTHrP (7-34) antagonize their respective full-length hormones but differ in tissue specificity .

In Vitro and In Vivo Profiles

Parameter PTH (3-34)amide PTH (1-34) PTHrP (1-34)
cAMP Activation No (IC₅₀ ~1 µM) Yes (EC₅₀ ~0.1 nM) Yes (EC₅₀ ~0.5 nM)
Bone Mineral Density No effect Increases by 9–13% Variable (context-dependent)
Cell Migration Inhibits PTH-induced migration Promotes osteoblast migration Promotes tumor metastasis
Therapeutic Use Research tool Osteoporosis treatment Experimental (cancer)

Research Findings and Clinical Implications

Key Studies

In rat osteosarcoma cells, it inhibited PTH (1-34)-induced cAMP accumulation but required high concentrations (≥1 µM).

Calcium Signaling () :

  • PTH (3-34)amide failed to stimulate store-operated calcium entry (SOCE) in endothelial cells, unlike PTH (1-34).
  • It blocked NFATC1 nuclear translocation, a key step in PTH-induced cell migration .

Clinical Relevance

  • PTH (1-34) : Approved for osteoporosis (20 µg/day), reducing fracture risk by 65% .
  • PTH (3-34)amide: No therapeutic applications due to low potency and antagonist profile. Used to study PTH1R signaling .

Preparation Methods

Resin Selection and Initial Coupling

PTH (3-34)NH₂ is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, which avoids the use of hazardous hydrogen fluoride (HF) required for Boc (tert-butyloxycarbonyl) strategies. A Rink amide resin (0.1–0.2 mmol/g loading) is typically employed to introduce the C-terminal amide group during cleavage. The first amino acid (Tyr34) is attached using a double coupling protocol with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Sequential Amino Acid Assembly

The 32-amino acid sequence (positions 3–34 of PTH) is assembled from C- to N-terminus (Table 1):

Table 1: Amino Acid Sequence of PTH (3-34)Amide

Position345678910111213141516
ResidueSerGluIleGlnLeuNleHisAsnLeuGlyLysHisLeuAsn
Position1718192021222324252627282930
ResidueSerNleGluArgValGluTrpLeuArgLysLysLeuGlnAsp
Position31323334
ResidueValHisAsnTyr

Coupling reactions are performed using 4-fold molar excess of Fmoc-amino acids, HBTU, and N,N-diisopropylethylamine (DIPEA) in DMF. Norleucine (Nle) substitutions at positions 8 and 18 enhance oxidative stability.

Side-Chain Deprotection and Cleavage

After chain assembly, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (2.5%) for 2–3 hours. The C-terminal amide is retained by using Rink amide resin, which eliminates the need for post-synthetic amidation. Crude peptide is precipitated with cold diethyl ether and lyophilized.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude PTH (3-34)NH₂ is purified via reversed-phase HPLC (RP-HPLC) on a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 10–50% acetonitrile/0.1% TFA over 60 minutes. Purity ≥95% is achieved, as confirmed by analytical HPLC.

Table 2: Typical HPLC Purification Parameters

ParameterValue
ColumnC18, 250 × 4.6 mm, 5 µm
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Gradient10–50% B over 60 min
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed: 3910.5 Da; theoretical: 3910.4 Da). Discrepancies >0.1% necessitate re-purification.

Structural and Functional Characterization

Circular Dichroism (CD) Spectroscopy

CD spectra in aqueous buffer (pH 7.4) reveal α-helical content (30–40%) between residues 15–34, consistent with native PTH’s secondary structure. Helix stabilization is critical for receptor binding.

Receptor Binding Assays

PTH (3-34)NH₂ exhibits antagonistic activity in PTH1R-transfected HEK293 cells, with an IC₅₀ of 12 nM against PTH (1-34)-induced cAMP production. Bioactivity is retained only if the Nle8,18 and Tyr34 substitutions are present.

Synthesis Optimization Challenges

Racemization Prevention

The C-terminal amidation process risks aspartimide formation at Asn30-Tyr31 during prolonged coupling steps. Adding 0.1 M 4-(dimethylamino)pyridine (DMAP) to the coupling mixture reduces racemization.

Aggregation Mitigation

Intermolecular β-sheet aggregation during synthesis is minimized by incorporating pseudoproline dipeptides (e.g., Ser-Nle at positions 16–17) and using DMSO-containing coupling buffers.

Scale-Up Considerations

Pilot-Scale Production

Under GMP conditions, 10 g-scale synthesis achieves 60% yield after purification. Automated synthesizers (e.g., CEM Liberty Blue) reduce cycle times to 48 hours for the full sequence.

Table 3: Comparison of Synthesis Scales

ScaleYield (Crude)Purity (Final)Cycle Time
Lab (1 g)85%≥95%72 hr
Pilot (10 g)78%≥98%48 hr

Lyophilization Stability

Lyophilized PTH (3-34)NH₂ remains stable for 6 months at -20°C, with <2% degradation by HPLC. Reconstitution in 10 mM acetic acid (pH 4.0) prevents fibrillation .

Q & A

Q. What is the functional role of PTH (3-34)amide in modulating PTH receptor signaling?

PTH (3-34)amide acts as a competitive antagonist of parathyroid hormone receptors (PTH1R), selectively inhibiting cAMP production induced by full-length PTH or PTHrP. This fragment lacks the N-terminal residues critical for receptor activation, making it useful for dissecting signaling pathways. Methodologically, researchers employ in vitro binding assays (e.g., competitive displacement studies) and adenylate cyclase activity measurements in renal or osteoblastic cell lines. For example, [Leu⁸¹⁸, Tyr³⁴]-bPTH(3-34)amide inhibits PTHrP-induced renal blood flow increases at a molar ratio of 10:1 (antagonist:agonist) .

Q. How is PTH (3-34)amide synthesized and purified for research use?

PTH (3-34)amide is synthesized via solid-phase peptide synthesis (SPPS), utilizing Fmoc or Boc chemistry. After sequential coupling of protected amino acids, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC. Critical quality control steps include mass spectrometry (MS) for sequence verification and HPLC for purity assessment (≥95%). Storage at -20°C in lyophilized form preserves stability, while reconstitution in aqueous buffers (e.g., PBS) is recommended for experimental use .

Q. What structural features distinguish PTH (3-34)amide from other PTH fragments (e.g., 1-34 or 7-34)?

The absence of residues 1-2 in PTH (3-34)amide disrupts receptor activation, rendering it antagonistic. In contrast, PTH (1-34) retains full agonist activity due to its intact N-terminal domain. Comparative studies show that PTH (3-34)amide binds PTH1R with high affinity but fails to trigger Gαs-mediated signaling, making it a tool to isolate cAMP-independent pathways (e.g., β-arrestin recruitment) .

Advanced Research Questions

Q. How do researchers address discrepancies between in vitro and in vivo effects of PTH (3-34)amide?

While PTH (3-34)amide effectively inhibits cAMP production in vitro, its in vivo effects are context-dependent. For instance, it suppresses PTHrP-induced renal vasodilation in animal models but shows no agonistic/antagonistic activity on renal phosphate transport. To reconcile this, researchers adjust dosing (e.g., higher molar ratios of antagonist) and consider pharmacokinetic factors like renal clearance and peptide degradation. Complementary ex vivo assays (e.g., isolated perfused kidneys) are recommended to bridge in vitro and systemic findings .

Q. What experimental designs optimize the study of PTH (3-34)amide’s antagonistic effects in bone metabolism?

Co-administration with PTH (1-34) in osteoblast/osteoclast co-cultures or ovariectomized rodent models allows researchers to isolate its inhibitory effects on bone resorption. Dose-response curves (e.g., 1–100 nM antagonist) are generated using endpoints like TRAP-positive osteoclast counts or micro-CT analysis of trabecular bone volume. Pre-incubation with PTH (3-34)amide (10–30 min) before agonist exposure enhances antagonist efficacy .

Q. How can PTH (3-34)amide be used to investigate non-classical PTH signaling pathways?

PTH (3-34)amide is employed to study β-arrestin-mediated signaling, which regulates ERK phosphorylation and osteoblast proliferation. Researchers use CRISPR-edited cell lines (e.g., Gαs knockout) or selective inhibitors (e.g., GRK2 inhibitors) to dissect cAMP-independent mechanisms. Flow cytometry or Western blotting for phosphorylated ERK validates pathway-specific activity .

Methodological and Data Analysis Questions

Q. What techniques validate the purity and stability of PTH (3-34)amide in experimental settings?

  • Purity : HPLC with UV detection (214 nm) confirms ≥95% purity.
  • Stability : Accelerated degradation studies (e.g., 37°C for 24–72 hours) assess susceptibility to oxidation (methionine residues) or cleavage. Mass spectrometry identifies degradation products.
  • Bioactivity : Competitive binding assays using ¹²⁵I-PTH (1-34) in receptor-rich membranes (e.g., HEK293-PTH1R cells) verify antagonistic potency .

Q. How should researchers interpret contradictory data on PTH (3-34)amide’s renal effects?

Discrepancies arise from differences in model systems (e.g., species-specific receptor isoforms) and assay endpoints (cAMP vs. ion transport). To mitigate this, standardize protocols using validated antibodies for PTH1R detection and control for endogenous PTH/PTHrP levels via immunoassays .

Comparative and Mechanistic Questions

Q. How does PTH (3-34)amide compare to other PTH antagonists (e.g., [D-Trp¹², Tyr³⁴]-PTH(7-34)amide)?

PTH (3-34)amide exhibits higher selectivity for PTH1R over PTH2R, whereas [D-Trp¹², Tyr³⁴]-PTH(7-34)amide shows broader receptor inhibition. Researchers select antagonists based on target specificity: PTH (3-34)amide for PTH1R-dominated systems (e.g., bone) and (7-34) analogs for multi-receptor studies (e.g., cardiovascular models) .

Q. What are the implications of oxidative stress on PTH (3-34)amide bioactivity?

Methionine oxidation in PTH fragments (e.g., Met⁸, Met¹⁸) reduces receptor binding. To prevent this, store peptides under inert gas (N₂/Ar) and include antioxidants (e.g., 0.1% ascorbic acid) in buffers. Oxidized forms can be quantified via LC-MS/MS for data normalization .

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